

Application Notes and Protocols: Combining Imaradenant with Chemotherapy in Preclinical Cancer Models

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Compound of Interest

Compound Name: *Imaradenant*

Cat. No.: *B605764*

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Introduction

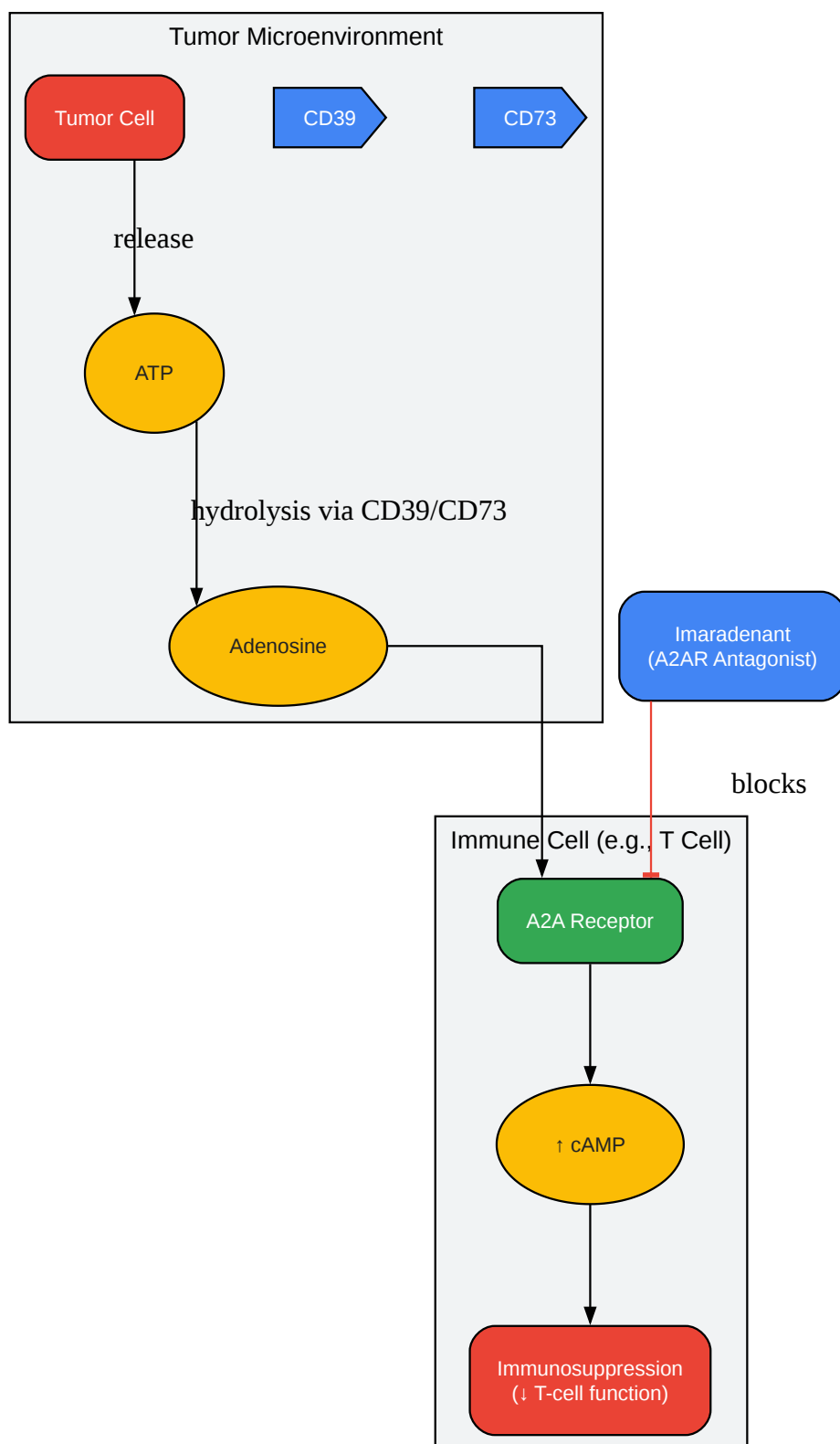
Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR). In the tumor microenvironment (TME), high levels of adenosine act as an immunosuppressive signal by binding to A2AR on immune cells, thereby dampening the anti-tumor immune response. By blocking this interaction, **imaradenant** is hypothesized to restore and enhance the function of immune cells, such as T cells and natural killer (NK) cells, leading to improved tumor control.

Several conventional chemotherapy agents have been shown to induce immunogenic cell death, a process that can release tumor antigens and stimulate an anti-tumor immune response. However, some chemotherapies can also lead to an increase in extracellular adenosine, which may counteract their immunogenic effects. The combination of **imaradenant** with chemotherapy is a rational approach to simultaneously enhance the immunogenicity of chemotherapy while overcoming the adenosine-mediated immunosuppression in the TME.

These application notes provide an overview of the preclinical rationale, experimental protocols, and representative data for combining an A2A receptor antagonist, such as **imaradenant**, with standard chemotherapy in syngeneic mouse cancer models. While direct preclinical data for **imaradenant** combined with chemotherapy is emerging, the data presented

here is based on studies with other selective A2A receptor antagonists, which serve as a strong surrogate to guide experimental design.

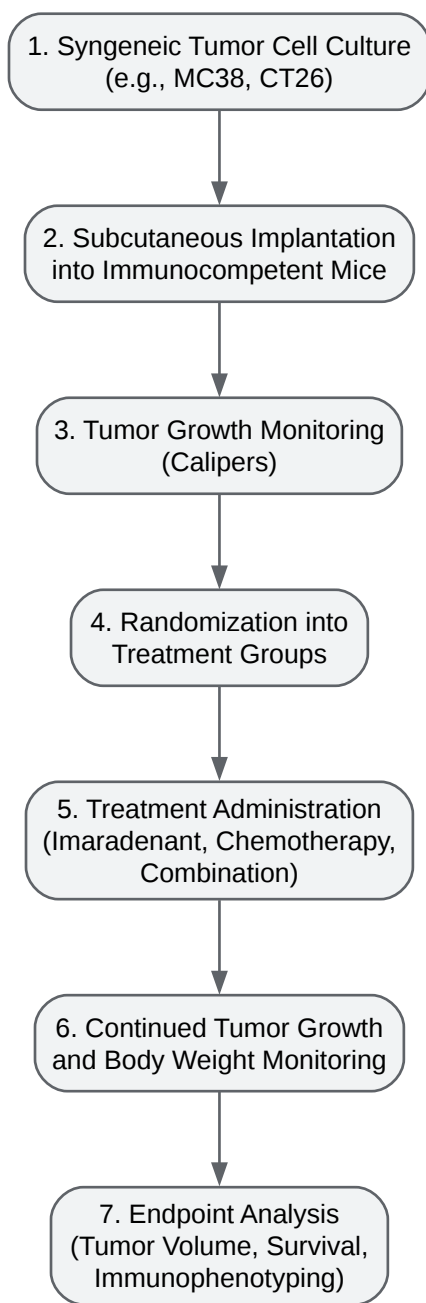
Signaling Pathway: Adenosine-Mediated Immunosuppression and Imaradenant's Mechanism of Action

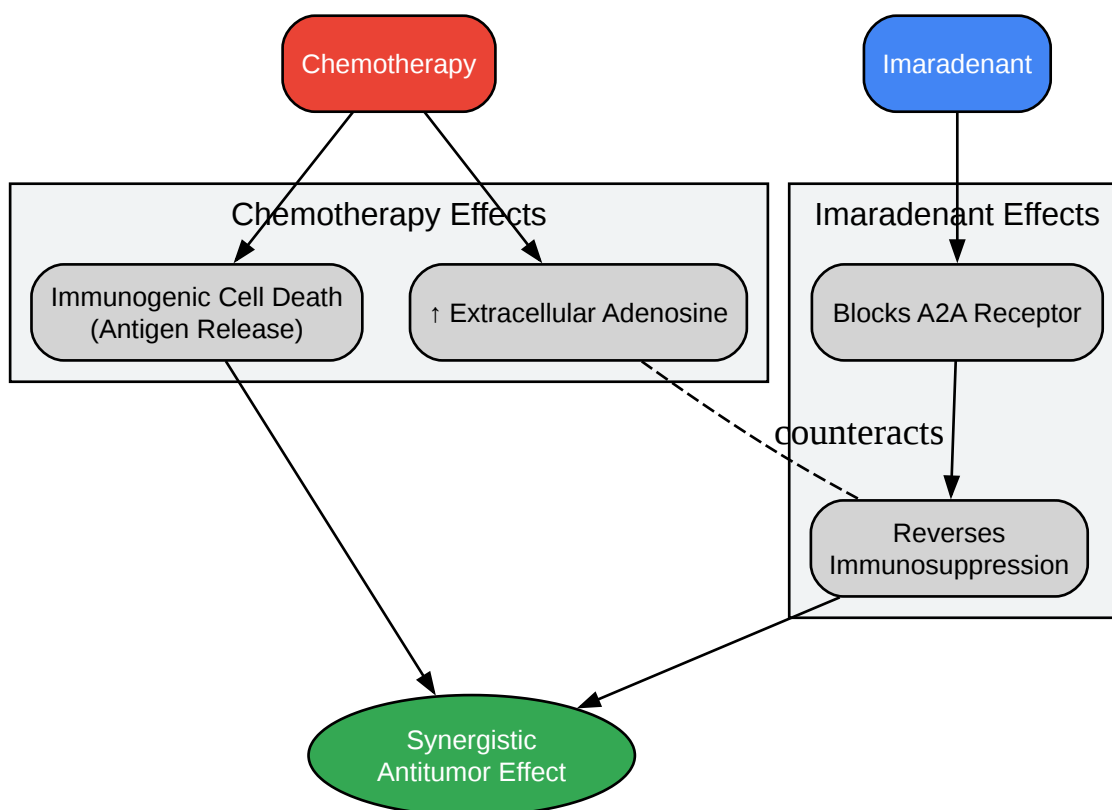


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Caption: **Imaradenant** blocks adenosine binding to A2AR on immune cells.

Experimental Workflow for In Vivo Efficacy Studies





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